N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine

Catalog No.
S834847
CAS No.
958863-59-7
M.F
C10H9F6N
M. Wt
257.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine

CAS Number

958863-59-7

Product Name

N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine

IUPAC Name

1-[2,5-bis(trifluoromethyl)phenyl]-N-methylmethanamine

Molecular Formula

C10H9F6N

Molecular Weight

257.18 g/mol

InChI

InChI=1S/C10H9F6N/c1-17-5-6-4-7(9(11,12)13)2-3-8(6)10(14,15)16/h2-4,17H,5H2,1H3

InChI Key

IYCAWEUONQFGKB-UHFFFAOYSA-N

SMILES

CNCC1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F

Canonical SMILES

CNCC1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F

Organic Chemistry

Material Science

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N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine is a chemical compound characterized by its unique structure, which includes two trifluoromethyl groups attached to a benzyl ring that is further connected to a methylamine group. This configuration imparts distinct chemical properties and reactivity to the compound. The presence of trifluoromethyl groups enhances the compound's electron-withdrawing capabilities, influencing its interactions with various biomolecules and enzymes.

The primary reaction involving N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine is nucleophilic substitution. This occurs when the compound is synthesized from 2,5-Bis(trifluoromethyl)benzyl bromide and N-methylamine, typically in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The bromide group in the benzyl bromide is replaced by the methylamine group through this reaction.

In laboratory settings, this compound can also participate in various bio

N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine exhibits significant biological activity, particularly in its interactions with enzymes and proteins. The compound has been investigated for its potential role in modulating oxidative stress responses and influencing cell signaling pathways. Its ability to alter gene expression profiles makes it a subject of interest in biochemical research.

The synthesis of N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine typically involves the following steps:

  • Starting Materials: 2,5-Bis(trifluoromethyl)benzyl bromide and N-methylamine.
  • Reaction Conditions: The reaction is conducted in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.
  • Mechanism: The nucleophilic substitution mechanism replaces the bromide group with the methylamine group.

On an industrial scale, continuous flow processes may be employed to enhance yield and purity. Automated reactors allow for precise control over reaction parameters such as temperature and pressure.

N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine has several applications across various fields:

  • Chemistry: Utilized as a building block in organic synthesis for complex molecule preparation.
  • Biology: Investigated as a biochemical probe for studying enzyme interactions and metabolic pathways.
  • Medicine: Explored for potential therapeutic properties and as a precursor in drug development.
  • Industry: Used in producing specialty chemicals and materials with unique properties.

Research into the interaction studies of N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine has shown that it can significantly influence various cellular processes. Its interactions with key signaling molecules can lead to altered gene expression profiles and modulation of signaling pathways. Additionally, studies indicate that the compound's stability and degradation over time can affect its biochemical activity.

Several compounds share structural similarities with N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine. These include:

  • 2,4-Bis(trifluoromethyl)benzyl bromide
  • 2,5-Bis(trifluoromethyl)benzyl bromide
  • 4-(Trifluoromethyl)benzyl bromide

Uniqueness

N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine is unique due to its combination of both trifluoromethyl groups and a methylamine group. This combination enhances its stability and lipophilicity while providing a site for further functionalization and interaction with biological targets. Compared to similar compounds, this specific structure allows for distinct reactivity patterns and potential applications in scientific research.

XLogP3

3.1

Dates

Last modified: 08-16-2023

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